molecular formula C7H12O4 B14702113 Ethyl (2S)-2-(acetyloxy)propanoate CAS No. 20918-91-6

Ethyl (2S)-2-(acetyloxy)propanoate

Cat. No.: B14702113
CAS No.: 20918-91-6
M. Wt: 160.17 g/mol
InChI Key: BCHOKJRLDTXCSF-YFKPBYRVSA-N
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Description

Ethyl (2S)-2-(acetyloxy)propanoate is a chiral ester with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . This compound, also known as ethyl 2-acetoxypropanoate, is characterized by its specific (2S) stereochemistry, which makes it a valuable building block in asymmetric synthesis for producing optically active molecules . Key physical properties include a density of approximately 1.057 g/cm³ and a boiling point of 194°C . Chiral intermediates like this ester are pivotal in pharmaceutical research, serving as key precursors in the synthesis of active pharmaceutical ingredients (APIs). For instance, structurally similar (S)-chiral 3-aryl-2-hydroxy propanoic acid derivatives are versatile pharmacophores found in Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are investigated for the treatment of Type 2 diabetes and dyslipidemia . The reactive ester and acetyloxy groups in its structure make it a versatile synthetic intermediate that can undergo various transformations, including hydrolysis, transesterification, and participation in C-C bond-forming reactions, to construct more complex molecular architectures . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

20918-91-6

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

ethyl (2S)-2-acetyloxypropanoate

InChI

InChI=1S/C7H12O4/c1-4-10-7(9)5(2)11-6(3)8/h5H,4H2,1-3H3/t5-/m0/s1

InChI Key

BCHOKJRLDTXCSF-YFKPBYRVSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)OC(=O)C

Canonical SMILES

CCOC(=O)C(C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S)-2-(acetyloxy)propanoate can be synthesized through a Fischer esterification reaction. This involves reacting lactic acid with acetic acid in the presence of an acid catalyst, such as sulfuric acid, to produce the ester. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this ester for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-(acetyloxy)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to lactic acid and acetic acid in the presence of water and an acid or base catalyst.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in a different ester.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).

    Transesterification: Alcohol (e.g., methanol), acid or base catalyst.

    Reduction: Lithium aluminum hydride, dry ether solvent.

Major Products Formed

    Hydrolysis: Lactic acid and acetic acid.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Ethyl (2S)-2-hydroxypropanoate.

Scientific Research Applications

Ethyl (2S)-2-(acetyloxy)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: Studied for its potential role in metabolic pathways and as a model compound for ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for lactic acid.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-(acetyloxy)propanoate involves its hydrolysis to lactic acid and acetic acid. Lactic acid can enter metabolic pathways, such as glycolysis, where it is converted to pyruvate and further metabolized to produce energy. The ester itself may also interact with enzymes that catalyze ester hydrolysis, facilitating its breakdown into the constituent acids.

Comparison with Similar Compounds

Ethyl (2S)-2-[(methylsulfonyl)oxy]propanoate

  • Structural Differences : The acetyloxy group is replaced by a methylsulfonyloxy (-OSO₂CH₃) moiety.
  • Reactivity : The methylsulfonyloxy group acts as a superior leaving group compared to acetyloxy, making this compound highly reactive in nucleophilic substitution reactions. It is widely used in the synthesis of β-lactam antibiotics and chiral auxiliaries .
  • Applications : Key intermediate in peptide coupling and stereoselective transformations.

Ethyl (2S)-2-(benzyloxy)propanoate

  • Structural Differences : Features a benzyloxy (-OBn) substituent instead of acetyloxy.
  • Stability and Use : The benzyl group enhances lipophilicity, making this compound useful in protecting alcohol functionalities during multi-step syntheses. It is a precursor to chiral lactates and flavoring agents .

Ethyl (2S)-2-(6-methoxy-naphthalen-2-yl)propanoate (Naproxen Ethyl Ester)

  • Structural Differences : Contains a 6-methoxynaphthyl group at the second carbon.
  • Pharmaceutical Relevance: This compound is a known impurity in the synthesis of naproxen, a nonsteroidal anti-inflammatory drug (NSAID). Its ethyl ester form is monitored rigorously in pharmaceutical quality control .

Ethyl 2-(tetrahydro-2H-pyran-2-yloxy)propanoate

  • Structural Differences : The acetyloxy group is substituted with a tetrahydropyranyloxy (THP-O) group.
  • Role in Synthesis : The THP group serves as a protective moiety for hydroxyl groups in carbohydrate and natural product chemistry. Hydrolysis under acidic conditions regenerates the free alcohol .

Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate

  • Structural Differences: Replaces acetyloxy with an amino (-NH₂) group and introduces a 4-fluorophenyl side chain.
  • Bioactivity : This compound is a fluorinated phenylalanine derivative, critical in the synthesis of peptide-based therapeutics and enzyme inhibitors targeting neurological disorders .

Data Table: Comparative Analysis

Compound Name Substituent Molecular Formula Key Applications References
Ethyl (2S)-2-(acetyloxy)propanoate Acetyloxy (-OAc) C₇H₁₂O₄ Chiral intermediates, prodrugs
Ethyl (2S)-2-[(methylsulfonyl)oxy]propanoate Methylsulfonyloxy (-OSO₂CH₃) C₆H₁₂O₅S Nucleophilic substitutions, β-lactams
Ethyl (2S)-2-(benzyloxy)propanoate Benzyloxy (-OBn) C₁₂H₁₆O₃ Protecting groups, flavor synthesis
Ethyl (2S)-2-(6-methoxy-naphthalen-2-yl)propanoate 6-Methoxynaphthyl C₁₇H₁₈O₃ NSAID impurities, quality control
Ethyl 2-(tetrahydro-2H-pyran-2-yloxy)propanoate THP-Oxy C₁₀H₁₈O₄ Hydroxyl protection, natural products
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate Amino, 4-fluorophenyl C₁₁H₁₄FNO₂ Peptide therapeutics, enzyme inhibitors

Reactivity in Hydrolysis and Substitution

  • This compound undergoes enzymatic hydrolysis to yield (S)-lactic acid, a process critical in biodegradable polymer synthesis .
  • The methylsulfonyloxy analog (Ethyl (2S)-2-[(methylsulfonyl)oxy]propanoate) demonstrates rapid displacement in SN2 reactions, enabling efficient synthesis of azetidinone intermediates for carbapenem antibiotics .

Pharmaceutical and Industrial Relevance

  • Naproxen Ethyl Ester (Ethyl (2S)-2-(6-methoxy-naphthalen-2-yl)propanoate) is monitored as a genotoxic impurity in NSAID production, with regulatory limits set at <1 ppm .
  • Fluorinated derivatives like Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate are pivotal in PET radiotracer development for imaging amyloid plaques in Alzheimer’s disease .

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